molecular formula C8H9ClN2O3S B3165462 2-chloro-N-(2-sulfamoylphenyl)acetamide CAS No. 89981-37-3

2-chloro-N-(2-sulfamoylphenyl)acetamide

Cat. No.: B3165462
CAS No.: 89981-37-3
M. Wt: 248.69 g/mol
InChI Key: DHJOHYDADNBTSW-UHFFFAOYSA-N
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Description

2-chloro-N-(2-sulfamoylphenyl)acetamide is an organic compound with the molecular formula C8H9ClN2O3S. It is a derivative of acetamide and contains both chloro and sulfamoyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-sulfamoylphenyl)acetamide typically involves the reaction of 2-aminobenzenesulfonamide with chloroacetyl chloride in the presence of a base such as magnesium oxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at a temperature of around 10-12°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(2-sulfamoylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its antibacterial and anticancer properties due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-sulfamoylphenyl)acetamide involves its interaction with molecular targets such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various biological effects, including reduced cell proliferation and antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-sulfamoylphenyl)acetamide
  • N-(2-sulfamoylphenyl)acetamide
  • N-(4-sulfamoylphenyl)acetamide

Uniqueness

2-chloro-N-(2-sulfamoylphenyl)acetamide is unique due to the presence of both chloro and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and inhibitory effects on enzymes, making it a valuable candidate for further research and development .

Properties

IUPAC Name

2-chloro-N-(2-sulfamoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-3-1-2-4-7(6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJOHYDADNBTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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